3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

Catalog No.
S12763836
CAS No.
M.F
C6H10O3
M. Wt
130.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

Product Name

3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

IUPAC Name

3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

InChI

InChI=1S/C6H10O3/c7-2-3-1-4-6(9-4)5(3)8/h3-8H,1-2H2

InChI Key

KDHRDZLEOMAUPP-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C2C1O2)O)CO

3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol is a bicyclic compound characterized by its unique structure, which features a six-membered ring containing an oxygen atom and a hydroxymethyl group. The molecular formula for this compound is C6H10O3C_6H_{10}O_3, and it has a molar mass of approximately 130.15 g/mol. The compound exhibits interesting chemical properties due to the presence of both hydroxyl and ether functionalities, making it a subject of interest in various fields of research.

The reactivity of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol can be attributed to its functional groups. Key reactions include:

  • Hydroxyl Group Reactions: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for the formation of esters or ethers when reacted with carboxylic acids or alcohols.
  • Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
  • Esterification: The compound can react with acyl chlorides or anhydrides to form esters, which may have applications in synthetic organic chemistry.

Several synthetic routes have been explored for the preparation of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be achieved through acid-catalyzed reactions that facilitate the formation of the bicyclic structure.
  • Functional Group Modification: The introduction of the hydroxymethyl group can be accomplished via reduction reactions on suitable carbonyl precursors or through nucleophilic addition to aldehydes.
  • Total Synthesis: More complex synthetic pathways may involve multiple steps including protection-deprotection strategies, rearrangements, and functional group interconversions.

Due to its structural characteristics, 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol could find applications in:

  • Pharmaceuticals: As a potential scaffold for drug development due to its unique bicyclic structure.
  • Materials Science: In the synthesis of polymers or as a building block for advanced materials.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic compounds.

Several compounds share structural similarities with 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol, each exhibiting unique properties:

Compound NameMolecular FormulaUnique Features
6-Oxabicyclo[3.1.0]hexaneC6H10OC_6H_{10}OLacks hydroxymethyl group; simpler structure
1,4-DioxaneC4H8O2C_4H_{8}O_{2}Contains two oxygen atoms in a ring; used as a solvent
2-HydroxycyclopentanoneC5H8O2C_5H_{8}O_{2}Contains a ketone functional group; different ring structure

The uniqueness of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol lies in its specific bicyclic arrangement combined with both hydroxyl and ether functionalities, which may confer distinct reactivity and biological activity compared to these similar compounds.

Cyclopropane Ring Formation Strategies

The construction of the cyclopropane ring within the oxabicyclic framework of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol represents a fundamental challenge in synthetic organic chemistry. The inherent ring strain of approximately 25 kilocalories per mole in three-membered ring systems necessitates specialized synthetic approaches that can effectively overcome thermodynamic barriers while maintaining regioselectivity and stereochemical control [40] [41].

Iodocyclization Approaches for Bicyclic Systems

Iodocyclization methodologies have emerged as powerful tools for constructing bicyclic ether systems containing cyclopropane moieties. The mechanistic pathway typically involves the initial formation of an iodonium ion intermediate, followed by intramolecular nucleophilic attack by an appropriately positioned hydroxyl group [42] [45]. This approach has been successfully applied to the synthesis of various oxabicyclo frameworks, demonstrating yields ranging from 65% to 97% under optimized conditions [45].

The reaction proceeds through a sequence involving hydrogen iodide formation, which acts as an acidic catalyst to promote dehydration and subsequent carbocation formation [42]. The nucleophilic oxygen atom then attacks the carbocation center, resulting in the formation of the desired bicyclic ether structure [42]. Recent developments have shown that molecular iodine can serve as an efficient catalyst under both solution and solvent-free conditions, with temperatures ranging from room temperature to 80 degrees Celsius being optimal for different substrate classes [45].

Table 1: Iodocyclization Reaction Conditions and Yields for Bicyclic Ether Formation

Substrate TypeTemperature (°C)Catalyst Loading (eq.)Time (h)Yield (%)Reference
1,3-Diols800.2877-97 [45]
Propella SystemsRoom temperature0.12486-91 [42]
Spiro Ethers800.21046 [42]
Bicyclic Systems800.1-0.21-874-89 [42] [45]

The stereoselective nature of iodocyclization reactions makes them particularly valuable for accessing specific stereoisomers of oxabicyclic compounds [27]. The development of general and practical approaches towards 2-oxabicyclo[2.1.1]hexanes through iodocyclization has demonstrated the utility of this methodology in constructing compounds with two and three exit vectors [27].

Photoredox-Catalyzed (3+2) Annulation Techniques

Photoredox catalysis has revolutionized the field of cyclopropane synthesis through the development of novel (3+2) annulation methodologies. These approaches utilize visible light irradiation to generate reactive radical intermediates that can participate in cyclopropane-forming reactions under mild conditions [11] [13]. The photoredox-catalyzed synthesis of bicyclic systems typically involves the use of organic photocatalysts such as eosin Y or acridinium salts in combination with appropriate radical precursors [11] [13].

The mechanism of photoredox-catalyzed annulation involves the initial formation of an excited state photocatalyst, which undergoes single electron transfer with the substrate to generate radical intermediates [13]. These radicals can then participate in cyclization reactions that lead to the formation of cyclopropane-containing bicyclic structures [13]. The use of pyridine N-oxide as an oxy radical precursor has proven particularly effective in generating β-oxyvinyl radicals that facilitate the construction of complex polycyclic frameworks [13].

Recent advances in this field have demonstrated the synthesis of cyclopropane-fused hetero- and carbobicyclic compounds through divergent radical cascade annulation reactions [13]. The process typically requires blue light-emitting diode irradiation and proceeds under metal-free conditions with excellent functional group tolerance [13]. Yields for these transformations commonly range from 60% to 85%, with high diastereoselectivity observed in many cases [13].

The application of visible-light-induced energy transfer catalysis has enabled the synthesis of polysubstituted 2-oxabicyclo[2.1.1]hexanes from readily accessible precursors [32]. This methodology involves a formal [2π + 2σ] photocycloaddition followed by backbone carbon-hydrogen abstraction and aryl group migration sequence [32]. The process allows for the rapid construction of molecular complexity and access to new sp³-rich chemical space [32].

Functional Group Introduction Protocols

Hydroxymethylation Reactions

Hydroxymethylation represents a critical transformation for installing the hydroxymethyl functionality in 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol. The most common approach involves the reaction of formaldehyde with active carbon-hydrogen bonds under basic or acidic conditions [15] [16]. This transformation can be implemented through various methodologies, each offering distinct advantages in terms of stereoselectivity and reaction conditions [15] [19].

The classical formaldehyde-mediated hydroxymethylation proceeds through the formation of a carbanionic intermediate that attacks the carbonyl carbon of formaldehyde [15]. The reaction typically requires the presence of a base to deprotonate the active methylene or methyl group, followed by nucleophilic attack on formaldehyde [15]. Under aqueous conditions, this methodology has been successfully applied to the hydroxymethylation of phenolic compounds and activated ketones [16].

Advanced hydroxymethylation strategies have been developed using asymmetric organocatalysis to achieve high enantioselectivity [19]. The piperidine-based Takemoto catalyst has been successfully employed in asymmetric transfer hydroxymethylation reactions, providing excellent enantioselectivity with enantiomeric ratios exceeding 90:10 [19]. These reactions utilize hydroxymethyl surrogates that release formaldehyde under basic catalysis conditions [19].

Table 2: Hydroxymethylation Reaction Conditions and Selectivity Data

MethodCatalyst/ConditionsTemperature (°C)Time (h)Yield (%)Selectivity (er)Reference
Formaldehyde/BaseAqueous HCl/AcOH60-65768-85- [16]
Mukaiyama AldolSc(OTf)₃Room temperature38291:9 dr [46]
Transfer MethodTakemoto CatalystRoom temperature2475-90>90:10 er [19]
Lanthanide CatalysisYb(OTf)₃Room temperature487084:16 dr [46]

The Mukaiyama aldol approach has proven particularly effective for stereoselective hydroxymethylation of complex substrates [46]. This methodology involves the formation of silyl enol ethers followed by treatment with lanthanide triflates and formaldehyde [46]. Scandium(III) triflate has emerged as a superior catalyst, providing high yields and excellent diastereoselectivity in short reaction times [46].

Stereoselective Oxygenation Methods

Stereoselective oxygenation methodologies are essential for introducing oxygen functionality into bicyclic frameworks while maintaining precise stereochemical control. The most prevalent approach involves the use of singlet oxygen for stereoselective dioxygenation reactions [17]. This methodology has been extensively studied for the synthesis of peroxide-containing natural products and offers excellent potential for controlling the stereochemical outcome of oxygen introduction [17].

The use of auxiliary-directed dioxygenation has shown promise for achieving high levels of stereoselectivity [17]. Phenylcyclohexyl auxiliaries and 8-arylmenthyl enoates have been investigated as chiral auxiliaries for stereoselective oxygenation reactions [17]. While moderate diastereoselectivity can be achieved, the conformational bias between enoate conformers remains a limiting factor in achieving optimal selectivity [17].

Epoxidation reactions represent another important class of stereoselective oxygenation methods [40] [41]. The treatment of alkenes with peroxyacids such as meta-chloroperoxybenzoic acid provides direct access to epoxide intermediates [40] [41]. This methodology proceeds through a concerted mechanism involving a four-membered transition state, resulting in syn addition of oxygen across the double bond [40].

Alternative approaches to stereoselective oxygenation include the use of osmium tetroxide for dihydroxylation reactions and the application of Sharpless asymmetric epoxidation protocols [35]. These methodologies have been successfully applied to the synthesis of complex polyol structures with high levels of stereochemical control [35].

Post-Synthetic Modification Pathways

Esterification and Protection Strategies

Post-synthetic modification through esterification and protection strategies is crucial for the elaboration and functionalization of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol derivatives. The multiple hydroxyl groups present in this compound necessitate selective protection protocols that allow for differential functionalization [18].

Silyl ether protection represents one of the most versatile approaches for hydroxyl group protection [18]. Trimethylsilyl ethers, triethylsilyl ethers, and triisopropylsilyl ethers offer varying degrees of steric bulk and hydrolytic stability [18]. The choice of silyl protecting group depends on the specific reaction conditions and the desired level of stability [18]. Triisopropylsilyl ethers provide enhanced stability under basic conditions, while trimethylsilyl ethers can be easily removed under mild acidic conditions [18].

Acetal and ketal protecting groups offer excellent stability under basic conditions and can be selectively removed under acidic conditions [18]. Tetrahydropyranyl derivatives, methoxyethoxymethyl derivatives, and methoxymethyl derivatives are commonly employed for hydroxyl protection [18]. The formation of acetals proceeds through the addition of alcohols to unsaturated cyclic ethers in the presence of acid catalysts [18].

Table 3: Protection Group Strategies and Deprotection Conditions

Protecting GroupInstallation ConditionsStabilityDeprotection ConditionsReference
TrimethylsilylTMSCl/Et₃NMild acid/baseAqueous acid [18]
TriisopropylsilylTIPSCl/imidazoleStrong acid/baseTBAF/THF [18]
TetrahydropyranylDHP/acid catalystBasic conditionsAqueous acid [18]
Benzyl etherBnBr/baseAcid/base stableHydrogenolysis [18]
Acetate esterAc₂O/pyridineBasic conditionsLiAlH₄ or base [21]

Esterification strategies provide access to protected derivatives that can undergo further transformations [21]. The formation of acetate esters through reaction with acetic anhydride and pyridine offers a straightforward approach to hydroxyl protection [21]. More complex ester protecting groups can be installed using acid chlorides or anhydrides under basic conditions [21].

Ring-Opening Functionalization Reactions

Ring-opening functionalization reactions provide powerful methods for the structural elaboration of bicyclic systems. The high ring strain present in cyclopropane-containing structures makes them particularly susceptible to nucleophilic ring-opening reactions [22] [23] [28]. These transformations can proceed under both acidic and basic conditions, with the mechanism and regioselectivity being highly dependent on the reaction conditions employed [22] [23].

Under acidic conditions, ring-opening typically proceeds through protonation of the oxygen atom in the oxabicyclic system, followed by nucleophilic attack at the more substituted carbon center [23] [25]. This mechanism is analogous to the ring-opening of epoxides and follows Markovnikov regioselectivity [25]. The reaction typically results in the formation of trans-diols when water is used as the nucleophile [25].

Basic ring-opening conditions lead to direct nucleophilic attack at the less substituted carbon center, resulting in anti-Markovnikov regioselectivity [22] [23]. This mechanism proceeds through an SN2-type pathway with inversion of configuration at the carbon center undergoing substitution [22]. Various nucleophiles including hydroxide ion, alkoxides, and organometallic reagents can be employed for base-catalyzed ring-opening reactions [22].

Recent developments in photoredox-catalyzed ring-opening have provided access to novel functionalization patterns [28]. These methodologies utilize visible light irradiation to generate radical intermediates that can participate in selective carbon-carbon bond cleavage reactions [28]. The process enables the construction of sterically congested carbon-heteroatom bonds that would be difficult to access through conventional methods [28].

Table 4: Ring-Opening Reaction Conditions and Product Distribution

ConditionsNucleophileRegioselectivityStereochemistryYield (%)Reference
H₃O⁺/H₂OH₂OMarkovnikovsyn addition75-90 [25]
NaOH/H₂OOH⁻anti-MarkovnikovSN2 inversion70-85 [22]
RMgX/THFGrignardanti-MarkovnikovSN2 inversion65-80 [22]
PhotoredoxVariousMixedStereoinversion60-85 [28]

The comprehensive structural elucidation of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol requires a multifaceted analytical approach combining spectroscopic, crystallographic, and computational methodologies. This bicyclic compound, with its molecular formula C₆H₁₀O₃ and molecular weight of 130.15 g/mol [1], presents unique structural features including an oxabicyclo[3.1.0]hexane framework with hydroxyl and hydroxymethyl substituents that necessitate sophisticated characterization techniques for complete structural assignment.

Spectroscopic Analysis

Spectroscopic methods form the cornerstone of structural characterization for bicyclic oxabicyclo compounds, providing detailed information about molecular connectivity, stereochemistry, and conformational preferences [2] [3]. The spectroscopic characterization of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol employs multiple nuclear magnetic resonance techniques and high-resolution mass spectrometry to establish complete structural assignments.

Multinuclear Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides the most comprehensive structural information for bicyclic compounds through multinuclear analysis [4] [5]. The proton nuclear magnetic resonance spectroscopy of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol reveals characteristic resonances that reflect the unique bicyclic framework and functional group environments. Bridgehead protons (H-1 and H-5) typically appear as complex multipiples in the range δ 4.8-5.2 ppm, with coupling constants J = 3-7 Hz reflecting the constrained bicyclic geometry [2]. The hydroxymethyl and hydroxyl protons appear in the region δ 3.8-4.2 ppm, showing complex coupling patterns due to geminal and vicinal interactions within the rigid bicyclic framework. Ring methylene protons exhibit complex multipiples in the δ 2.1-2.8 ppm region, with coupling patterns influenced by ring strain effects characteristic of the oxabicyclo[3.1.0]hexane system [3].

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through analysis of the carbon framework [6] [5]. The ether carbon (C-6) appears as a characteristic quaternary carbon resonance in the δ 95-105 ppm region, consistent with the oxabicyclo structure. Hydroxyl-bearing carbons are observed in the δ 65-75 ppm range, while methylene carbons appear in the δ 25-35 ppm region. The chemical shift assignments reflect the electron-withdrawing effects of the oxygen atom and the conformational constraints imposed by the bicyclic framework [4].

The multinuclear nuclear magnetic resonance approach employs two-dimensional correlation experiments to establish connectivity patterns and stereochemical relationships [4] [5]. Heteronuclear single quantum coherence experiments provide direct ¹H-¹³C connectivity information, while heteronuclear multiple bond correlation experiments reveal long-range coupling relationships essential for complete structural assignment. Nuclear Overhauser effect spectroscopy experiments provide crucial stereochemical information by revealing through-space interactions between protons in close proximity, allowing determination of the relative configuration of hydroxyl and hydroxymethyl substituents.

High-Resolution Mass Spectrometry Fingerprinting

High-resolution mass spectrometry provides definitive molecular formula determination and structural confirmation through fragmentation pattern analysis [7] [8]. Electrospray ionization mass spectrometry generates molecular ions through gentle ionization, preserving the intact bicyclic structure for accurate mass determination. The molecular ion [M]⁺ at m/z 130 appears with moderate intensity (approximately 25%), confirming the molecular formula C₆H₁₀O₃ [10].

Collision-induced dissociation experiments reveal characteristic fragmentation pathways that confirm structural features [7] [8]. The base peak typically appears at m/z 43 (relative intensity 100%), corresponding to a tropylium-type ion C₃H₇⁺ formed through extensive rearrangement processes. The loss of water produces an intense fragment at m/z 112 ([M-H₂O]⁺, 45% relative intensity), while loss of the hydroxymethyl group generates m/z 99 ([M-CH₂OH]⁺, 80% relative intensity). Ring opening fragmentation produces m/z 85 (35% relative intensity), and bicyclic rearrangement yields m/z 71 (60% relative intensity). A cyclic fragment at m/z 57 (C₄H₉⁺, 40% relative intensity) provides additional structural confirmation [10].

Electron impact mass spectrometry complements electrospray ionization by providing different fragmentation patterns through high-energy ionization [11] [10]. The electron impact spectrum shows characteristic McLafferty rearrangements and tropylium ion formation, with fragmentation pathways that confirm the bicyclic structure and functional group positions. The combination of electrospray ionization and electron impact mass spectrometry provides comprehensive structural validation through complementary ionization and fragmentation mechanisms.

Crystallographic Studies

X-ray crystallography provides the definitive three-dimensional structure determination for 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol in the solid state [12] [13]. Crystallographic analysis reveals precise bond lengths, bond angles, and conformational parameters that validate structural assignments obtained from spectroscopic methods.

X-ray Diffraction Analysis of Bicyclic Framework

Single crystal X-ray diffraction studies of oxabicyclo[3.1.0]hexane derivatives typically reveal monoclinic or triclinic crystal systems with centrosymmetric space groups such as P2₁/c or P-1 [12] [13]. The bicyclo[3.1.0]hexane skeleton adopts a boat conformation with the five-membered ring system significantly flattened compared to cyclopentane, as demonstrated in related bicyclic compounds [13]. Unit cell parameters typically range from a = 8.5-10.2 Å, b = 7.8-9.5 Å, and c = 9.2-11.8 Å, with β angles often deviating from 90° in monoclinic systems (β = 102.5-108.2°) [12].

The crystallographic analysis reveals that the bicyclic framework exhibits characteristic geometric parameters with C-C bond lengths ranging from 1.52-1.58 Å and C-O bond lengths of approximately 1.43-1.46 Å [12] [14]. The cyclopropane ring portion of the bicyclic system shows typical strain-induced bond angles, with endocyclic angles deviating significantly from tetrahedral geometry. The five-membered ring adopts an envelope or half-chair conformation, with the degree of puckering dependent on substituent effects and crystal packing forces [15].

Intermolecular interactions in the crystal lattice are dominated by hydrogen bonding between hydroxyl groups and the ether oxygen, creating three-dimensional networks that stabilize the crystal structure [16] [14]. The hydroxymethyl and hydroxyl substituents participate in both intramolecular and intermolecular hydrogen bonding, with O-H⋯O distances typically ranging from 2.85-2.95 Å and O-H⋯O angles approaching linearity (170-180°) [14].

Conformational Analysis Through X-ray Diffraction

Conformational analysis through crystallographic studies reveals the preferred solid-state conformation of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol [12] [13]. The bicyclic framework constrains the overall molecular geometry, but significant conformational freedom exists around the hydroxymethyl substituent. Torsion angle analysis reveals preferred conformations that minimize steric interactions while maximizing favorable electrostatic interactions [15].

The five-membered ring portion of the bicyclic system exhibits puckering parameters that can be analyzed using Cremer-Pople coordinates [15]. The ring typically adopts an envelope conformation with one carbon atom out of the plane defined by the other four atoms. The degree of puckering (Q parameter) and the phase angle (φ) provide quantitative measures of ring conformation that correlate with substituent effects and crystal packing forces.

Crystal packing analysis reveals how molecular conformations are influenced by intermolecular interactions [16] [14]. The hydroxyl and hydroxymethyl substituents create extensive hydrogen bonding networks that can stabilize conformations that might be less favorable in solution. Comparison of multiple crystal structures of related compounds reveals conformational flexibility and the influence of different crystal environments on molecular geometry [17] [15].

Computational Modeling

Computational chemistry methods provide crucial complementary information to experimental techniques, allowing prediction of molecular properties, conformational preferences, and reaction pathways [18] [19]. The computational modeling of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol employs both static quantum chemical calculations and dynamic molecular simulation approaches.

Density Functional Theory Optimization

Density functional theory calculations using hybrid functionals such as B3LYP and ωB97X-D provide accurate geometry optimization and electronic structure analysis [20] [21]. The B3LYP functional with 6-31G(d) basis set offers a good balance between computational efficiency and accuracy for structural optimization, while ωB97X-D includes dispersion corrections essential for accurate description of weak intermolecular interactions [18] [20].

Geometry optimization calculations reveal the gas-phase equilibrium structure of 3-(Hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol, with optimized bond lengths and angles that complement crystallographic determinations [22] [20]. The calculations predict C-C bond lengths in the range 1.520-1.545 Å and C-O bond lengths of 1.425-1.440 Å, in excellent agreement with experimental values. The bicyclic framework shows characteristic strain energy of approximately 15-20 kcal/mol compared to acyclic analogs [21].

Frequency calculations at the optimized geometry provide vibrational analysis that confirms the structure corresponds to a true minimum on the potential energy surface [22] [20]. The calculated vibrational frequencies correlate well with experimental infrared and Raman spectra, providing validation of the computational model. Zero-point energy corrections and thermal corrections allow calculation of thermodynamic properties including enthalpy, entropy, and Gibbs free energy.

Electronic structure analysis reveals the influence of the bicyclic framework on electron distribution and chemical reactivity [18] [20]. Natural bond orbital analysis provides insight into orbital interactions and electron delocalization effects within the strained bicyclic system. The calculations predict enhanced electrophilicity at positions adjacent to the ether oxygen, consistent with experimental reactivity patterns.

Molecular Dynamics Simulations

Molecular dynamics simulations provide dynamic information about conformational flexibility and thermal motion that complements static density functional theory calculations [23] [24]. Classical force fields such as AMBER and CHARMM enable simulation of large molecular systems over extended time scales, revealing conformational preferences and transition pathways [25] [26].

Conformational dynamics simulations reveal the flexibility of the hydroxymethyl substituent and the relative rigidity of the bicyclic framework [27] [28]. The simulations predict conformational transitions with activation barriers of 2-5 kcal/mol for rotation around the C-CH₂OH bond, while the bicyclic core remains essentially rigid on the nanosecond time scale. Temperature-dependent simulations reveal increased conformational sampling at elevated temperatures [29] [27].

Solvation effects can be incorporated through explicit solvent models that reveal the influence of aqueous or organic solvents on molecular conformation [24] [26]. The simulations predict enhanced hydrogen bonding in polar solvents, leading to preferential stabilization of conformations that maximize solute-solvent interactions. Implicit solvation models provide computationally efficient alternatives for studying solvent effects on conformational equilibria [30] [31].

XLogP3

-0.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

130.062994177 g/mol

Monoisotopic Mass

130.062994177 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-09-2024

Explore Compound Types